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Compound of Interest

Compound Name: H-D-Ser-OEt.HCl

Cat. No.: B613186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

D-Serine ethyl ester hydrochloride is a versatile chiral building block derived from the non-

proteinogenic amino acid D-serine. Its unique trifunctional nature—possessing an amino group,

a carboxyl group (as an ethyl ester), and a primary hydroxyl group—makes it a valuable

starting material for the stereoselective synthesis of a wide array of complex organic molecules,

including pharmaceutical intermediates, chiral ligands, and peptidomimetics. This document

provides detailed application notes and experimental protocols for its use as a reagent in

organic synthesis.

Physicochemical Properties and Data
A summary of the key physicochemical properties of D-Serine ethyl ester hydrochloride and its

derivatives is presented below. This data is essential for reaction planning and characterization.
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Property
D-Serine Ethyl
Ester
Hydrochloride

N-Boc-D-Serine
Ethyl Ester

(S)-4-
(hydroxymethyl)-2-
oxazolidinone
Derivative

Molecular Formula C₅H₁₁NO₃·HCl C₁₀H₁₉NO₅ C₄H₅NO₃

Molecular Weight 169.61 g/mol [1] 233.26 g/mol 115.08 g/mol

Appearance
White to off-white

powder
- -

Melting Point 95-107 °C[2] - -

Optical Rotation
[α]ᴅ²⁰ = +4 ± 2º (c=2

in H₂O)[2]
-

[α]ᴅ²⁵ = -15.3° (c=7.0

in CHCl₃) (for L-valine

derived)[3]

Purity ≥99% (HPLC)[1][2] Typically >95% >98%

Applications in Organic Synthesis
D-Serine ethyl ester hydrochloride serves as a cornerstone in asymmetric synthesis. Its primary

applications include:

Peptide Synthesis: As a source of D-serine for the synthesis of peptides containing non-

natural amino acids. D-amino acid-containing peptides often exhibit enhanced resistance to

enzymatic degradation.

Chiral Building Block: For the synthesis of complex chiral molecules, such as pharmaceutical

intermediates and natural products.

Synthesis of Chiral Auxiliaries: As a precursor to valuable chiral auxiliaries like Evans-type

oxazolidinones.

Chemoenzymatic Polymerization: As a monomer for the synthesis of poly(D-serine) and its

derivatives.
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Protocol 1: N-Protection of D-Serine Ethyl Ester
Hydrochloride (Preparation of N-Boc-D-Serine Ethyl
Ester)
The protection of the amino group is a prerequisite for many synthetic transformations,

particularly in peptide synthesis where selective amide bond formation is required. The tert-

butyloxycarbonyl (Boc) group is a common choice for amine protection.

Reaction Scheme:

Materials:

D-Serine ethyl ester hydrochloride

Di-tert-butyl dicarbonate ((Boc)₂O)

Sodium bicarbonate (NaHCO₃)

Methanol (MeOH)

Water (H₂O)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of D-Serine ethyl ester hydrochloride (1.0 eq) in a 1:1 mixture of methanol and

water, add sodium bicarbonate (2.5 eq).

Stir the mixture at room temperature until the starting material is fully dissolved.

Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
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Stir the reaction mixture at room temperature for 4 hours or until the reaction is complete as

monitored by TLC.

Concentrate the reaction mixture under reduced pressure to remove methanol.

Extract the aqueous residue with ethyl acetate (3 x volumes).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield N-Boc-D-Serine ethyl ester as a colorless oil. The product can be

used in the next step without further purification.

Quantitative Data:

Starting
Material

Product Reagents Solvent
Reaction
Time

Yield

L-

phenylalanine

ethyl ester

hydrochloride

N-Boc-L-

phenylalanine

ethyl ester

(Boc)₂O,

NaHCO₃
MeOH/H₂O 4 h High

(Note: While this specific protocol is adapted from a similar procedure for L-phenylalanine ethyl

ester hydrochloride, high yields are expected for the D-serine analogue under these standard

conditions[3].)

Protocol 2: Solution-Phase Peptide Coupling
This protocol describes the coupling of N-protected D-Serine with another amino acid ester in

solution. This is a fundamental step in the synthesis of dipeptides and larger peptide fragments.

Reaction Scheme:

Materials:

N-Boc-D-Serine (prepared from the ethyl ester via hydrolysis, or commercially available)
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Glycine ethyl ester hydrochloride

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

1-Hydroxybenzotriazole (HOBt)

N-Methylmorpholine (NMM)

Dichloromethane (DCM)

1N HCl solution

Saturated NaHCO₃ solution

Brine

Procedure:

Dissolve N-Boc-D-Serine (1.0 eq) and Glycine ethyl ester hydrochloride (1.0 eq) in

dichloromethane.

Cool the solution to 0 °C in an ice bath.

Add N-Methylmorpholine (1.0 eq) to neutralize the hydrochloride salt.

Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) followed by EDC·HCl (1.2 eq).

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

Monitor the reaction progress by TLC.

Once the reaction is complete, dilute the mixture with dichloromethane.

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude dipeptide by column chromatography on silica gel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data for a similar coupling:

N-protected
Amino Acid

Amino Acid
Ester

Coupling
Reagent

Additive Base Yield

Z-D-Ser-OH
H-Gly-

OMe·HCl
EDC·HCl HOBt NMM High

(Note: This protocol is based on a standard procedure for Z-D-Ser-OH coupling[4]. Yields are

typically high for such standard couplings.)

Protocol 3: Synthesis of a Chiral Oxazolidinone Auxiliary
Chiral oxazolidinones are powerful auxiliaries in asymmetric synthesis. D-Serine ethyl ester

hydrochloride can be converted to the corresponding amino alcohol and then cyclized to form

the oxazolidinone.

Reaction Scheme:

HO-CH₂-CH(NHBoc)-COOEt + LiBH₄ --> HO-CH₂-CH(NHBoc)-CH₂OH

HO-CH₂-CH(NHBoc)-CH₂OH + NaH --> (S)-4-(hydroxymethyl)-2-oxazolidinone

Materials:

N-Boc-D-Serine ethyl ester (from Protocol 1)

Lithium borohydride (LiBH₄)

Tetrahydrofuran (THF), anhydrous

Sodium hydride (NaH), 60% dispersion in mineral oil

Diethyl ether (Et₂O)

Saturated ammonium chloride (NH₄Cl) solution

Procedure:
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Step 1: Reduction to the Amino Alcohol

Dissolve N-Boc-D-Serine ethyl ester (1.0 eq) in anhydrous THF.

Cool the solution to 0 °C and add LiBH₄ (2.0 eq) portion-wise.

Stir the reaction at room temperature until the starting material is consumed (monitored by

TLC).

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated NH₄Cl

solution.

Extract the mixture with diethyl ether (3 x volumes).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate to give the crude N-Boc-D-serinol.

Step 2: Cyclization to the Oxazolidinone

Wash the sodium hydride (1.2 eq) with hexane to remove the mineral oil and suspend it in

anhydrous THF.

Add a solution of the crude N-Boc-D-serinol from Step 1 in anhydrous THF dropwise at 0 °C.

Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).

Carefully quench the reaction by adding water at 0 °C.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and

concentrate.

Purify the crude product by column chromatography to afford the chiral oxazolidinone.

Quantitative Data for a similar synthesis:
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Starting Material Product Overall Yield (3 steps)

L-valine ethyl ester

hydrochloride

(R)-4-isopropyl-2-

oxazolidinone
98%[3]

(Note: This protocol is adapted from the synthesis of Evans' oxazolidinones from other amino

acid esters[3]. A high overall yield is anticipated.)

Protocol 4: Chemoenzymatic Polymerization of D-Serine
Ethyl Ester
This protocol describes the papain-catalyzed polymerization of D-Serine ethyl ester in an

aqueous medium to form poly(D-serine). This method avoids the need for side-chain

protection.

Materials:

D-Serine ethyl ester hydrochloride

Papain (from Carica papaya)

Phosphate buffer (1 M, pH 8.5)

5 M NaOH solution

Deionized water

Procedure:

Dissolve D-Serine ethyl ester hydrochloride (e.g., 2 mmol, 0.339 g) in 1 M phosphate buffer

(2 mL).

Adjust the pH of the solution to 8.5 using 5 M NaOH.

Place the monomer solution in a reaction vessel equipped with a magnetic stirrer and

maintain the temperature at 40 °C.
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Add papain (e.g., 100 mg, 50 mg/mL) to the solution to initiate the polymerization.

Stir the solution at 800 rpm for 4-24 hours. A white precipitate of poly(D-serine) will form.

Separate the precipitate by centrifugation (e.g., 20,000 x g, 15 °C, 1 min).

Wash the precipitate by repeated cycles of redispersion in deionized water and centrifugation

(at least 3 cycles).

Lyophilize the final pellet to obtain pure poly(D-serine).

Quantitative Data for L-Serine Ethyl Ester Polymerization:

Monomer
Concentration

pH Temperature Reaction Time
Precipitate
Yield

1.0 M 8.5 40 °C 4 h ~50%[5]

1.5 M 8.5 40 °C 4 h ~57%[6]

(Note: This protocol is adapted from the polymerization of the L-isomer[5]. Similar yields are

expected for the D-isomer.)
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Start: N-Boc-D-Serine &
Amino Acid Ester HCl

1. Dissolve reactants in DCM

2. Neutralize with NMM at 0°C

3. Add HOBt and EDC·HCl for activation

4. Stir at room temperature

5. Aqueous Workup
(HCl, NaHCO₃, Brine)

6. Dry over Na₂SO₄

7. Purify by Column Chromatography
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Start: N-Boc-D-Serine Ethyl Ester

1. Reduction with LiBH₄ in THF

Intermediate:
N-Boc-D-Serinol

2. Cyclization with NaH in THF

Crude Oxazolidinone

3. Purification by Chromatography

Product: Chiral Oxazolidinone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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